4-Cyclopropoxy-2-isopropylbenzoic acid
Description
4-Cyclopropoxy-2-isopropylbenzoic acid is a benzoic acid derivative featuring a cyclopropoxy group at the 4-position and an isopropyl substituent at the 2-position of the aromatic ring. The cyclopropoxy group introduces steric strain and unique electronic effects, which may influence reactivity, solubility, and metabolic stability compared to analogs with bulkier or less strained substituents .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-8(2)12-7-10(16-9-3-4-9)5-6-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
SCWWWIWZKWLMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-isopropylbenzoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of 4-hydroxy-2-isopropylbenzoic acid using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropoxy and isopropyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-isopropylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Key Differences:
In contrast, the hydroxyl group in 4-hydroxybenzoic acid increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity . The isopropyl group in Cumic Acid enhances lipophilicity, favoring membrane permeability but possibly reducing metabolic stability compared to strained ethers .
Physicochemical Properties :
Applications :
- 4-Hydroxybenzoic acid : Widely used as a preservative and precursor in polymer synthesis .
- 4-Isopropylbenzoic acid : Employed as a pharmaceutical intermediate and flavoring agent .
- This compound : Hypothesized to have enhanced metabolic stability in drug design due to the cyclopropoxy group, though experimental validation is needed.
Research Findings and Mechanistic Insights
- Metabolic Stability: Cyclopropane-containing compounds are known to resist oxidative metabolism in cytochrome P450 enzymes, suggesting that this compound may exhibit longer half-lives than hydroxyl- or alkyl-substituted analogs .
- Synthetic Challenges : The strained cyclopropoxy group complicates synthesis, requiring specialized reagents (e.g., cyclopropanation agents) compared to the straightforward alkylation or esterification used for Cumic Acid derivatives .
- Biological Activity : While 4-isopropylbenzoic acid derivatives show antimicrobial and anti-inflammatory activity , the addition of a cyclopropoxy group could alter target binding affinity or selectivity.
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